2-(2-Phényléthyl)pipéridine

Vue d'ensemble

Description

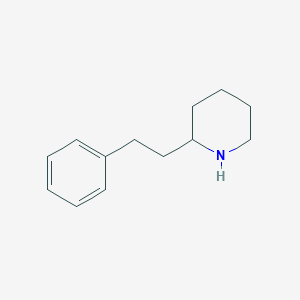

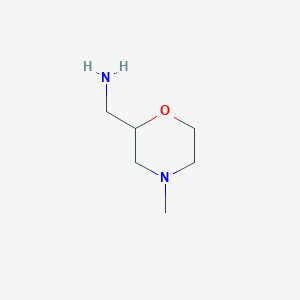

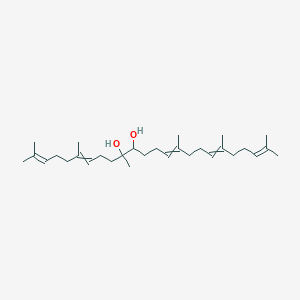

2-(2-Phenylethyl)piperidine is a chemical compound that is structurally related to piperidine, a six-membered heterocyclic amine. The compound is characterized by the presence of a phenylethyl group attached to the nitrogen atom of the piperidine ring. This structural motif is found in various biologically active molecules and is of interest in the field of medicinal chemistry due to its potential therapeutic applications.

Synthesis Analysis

The synthesis of compounds related to 2-(2-Phenylethyl)piperidine involves various strategies. For instance, the synthesis of 1-(1-phenyl-2-methylcyclohexyl)piperidine isomers, which share a similar phenylethyl moiety, was achieved through classical crystallization procedures and diastereomeric salt formation with camphorsulfonic acid . Another related compound, (S)-(+)-coniine, was synthesized via anodic cyanation of a phenylethylamine derivative, followed by alkylation and reductive decyanation . These methods highlight the diverse synthetic routes available for compounds containing the phenylethylpiperidine scaffold.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-Phenylethyl)piperidine has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the absolute configuration of potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine was determined by single-crystal X-ray analysis . Additionally, the crystal structure of related compounds has been characterized, revealing details such as chair conformations of the piperidine ring and specific stereochemistry .

Chemical Reactions Analysis

The chemical reactivity of the phenylethylpiperidine moiety can be inferred from studies on similar compounds. For instance, the anodic cyanation of a phenylethylpiperidine derivative led to the regioselective formation of an α-amino-nitrile, a key intermediate in the synthesis of (S)-(+)-coniine . This demonstrates the potential for selective functionalization of the piperidine ring in the presence of the phenylethyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Phenylethyl)piperidine derivatives can be diverse, depending on the specific substituents and stereochemistry. For example, the thermal stability of a related compound was assessed using thermogravimetric analysis, showing stability within a certain temperature range . The electronic properties, such as the HOMO-LUMO energy gap, can also be evaluated using theoretical calculations to predict reactivity and stability .

Applications De Recherche Scientifique

Conception et Synthèse de Médicaments

Les pipéridines sont parmi les fragments synthétiques les plus importants pour la conception de médicaments . Elles jouent un rôle important dans l'industrie pharmaceutique . Leurs dérivés sont présents dans plus de vingt classes de produits pharmaceutiques, ainsi que dans les alcaloïdes . Le développement de méthodes rapides et économiques pour la synthèse de pipéridines substituées est une tâche importante de la chimie organique moderne .

Applications Pharmacologiques

Les applications pharmaceutiques des pipéridines synthétiques et naturelles ont été largement étudiées . Les dernières avancées scientifiques dans la découverte et l'évaluation biologique de médicaments potentiels contenant une fraction pipéridine ont été couvertes .

Applications Anticancéreuses

La pipéridine agit comme un agent clinique potentiel contre les cancers, tels que le cancer du sein, le cancer de la prostate, le cancer du côlon, le cancer du poumon et le cancer de l'ovaire, lorsqu'elle est administrée seule ou en combinaison avec de nouveaux médicaments . Plusieurs voies de signalisation essentielles pour l'établissement des cancers sont régulées par ce composé phytochimique .

Pesticides et Insecticides

Les dérivés de la pipéridine ont une activité biologique contre les ravageurs et peuvent être utilisés dans la création de divers pesticides et insecticides .

Applications Antioxydantes

La pipérine, un dérivé de la pipéridine, montre une puissante action antioxydante en raison de sa capacité à empêcher ou à supprimer les radicaux libres

Mécanisme D'action

Target of Action

The primary target of 2-(2-Phenylethyl)piperidine is believed to be the cholinesterase receptors . The compound’s 2-phenylethyl moiety is thought to improve receptor binding, presumably by fitting better into a hydrophobic cavity of the μ-opioid-receptor in close proximity to the active binding site .

Mode of Action

2-(2-Phenylethyl)piperidine interacts with its targets by binding to the catalytic site of the cholinesterase receptors . This interaction involves key amino acids such as Trp84, Trp279, Phe330, and Phe331 . The compound’s mode of action also involves activating signaling pathways like NF-κB, PI3k/Aκt, which are involved in cancer progression .

Biochemical Pathways

The compound is involved in the Ehrlich pathway, where the decarboxylation of phenylpyruvate produces phenylacetaldehyde . This is followed by the catalysis by aromatic alcohol dehydrogenase resulting in 2-phenylethanol . Acetylation then synthesizes the corresponding ester, 2-phenylethyl acetate .

Pharmacokinetics

Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Result of Action

It’s known that piperidine derivatives, including 2-(2-phenylethyl)piperidine, show a wide variety of biological activities . They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Safety and Hazards

Orientations Futures

Piperidine derivatives, including 2-(2-Phenylethyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

2-(2-phenylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-3,6-7,13-14H,4-5,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUYVILUKZKNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409320 | |

| Record name | 2-(2-phenylethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159053-39-1 | |

| Record name | 2-(2-phenylethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-phenylethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)

![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)

![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)